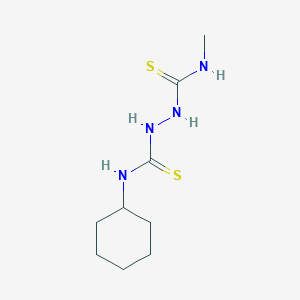

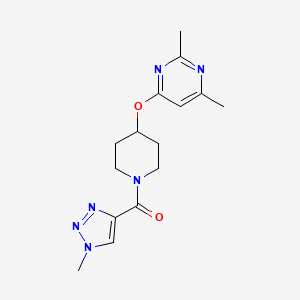

N~1~-cyclohexyl-N~2~-methyl-1,2-hydrazinedicarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide derivatives has been explored in various studies. For instance, the synthesis of related compounds with an azabicyclic skeleton, such as N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamides, was achieved and characterized using FT-IR, 1H NMR, 13C NMR, HRMS, and elemental analysis . Similarly, other hydrazinecarbothioamide derivatives have been synthesized and characterized by spectroscopic methods, including 1H and 13C NMR, FT-IR, FT-Raman, and UV–Vis, as well as by X-ray diffraction . These studies provide a foundation for understanding the synthesis of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide and its derivatives.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been determined using X-ray diffractometry. For example, a related compound was found to crystallize in the triclinic crystal system with space group P-1, indicating the presence of two molecules per unit cell . Another study revealed that a Schiff base compound with a hydrazinecarbothioamine moiety crystallizes with two independent molecules in the asymmetric unit, linked by N—H⋯S hydrogen bonds and C—H⋯π interactions . These findings are crucial for understanding the molecular structure of N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide.

Chemical Reactions Analysis

Hydrazinecarbothioamides can undergo various chemical reactions to form different heterocyclic rings. For instance, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate yielded a variety of heterocyclic compounds, as characterized by IR, NMR, MS, and elemental analyses . These reactions are indicative of the chemical reactivity of the N-cyclohexyl-N'-methyl-1,2-hydrazinedicarbothioamide class of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives have been extensively studied. Quantum chemical computations using density functional theory (DFT) have been employed to determine optimized structure parameters, vibrational frequencies, and NLO properties . Additionally, the antimicrobial and anticancer activities of these compounds have been evaluated, demonstrating their potential biological relevance . The anticonvulsant activity of certain derivatives has also been established, with some compounds showing significant protection in seizure models .

Aplicaciones Científicas De Investigación

Breast Cancer Research : Lead derivatives of this compound have shown activity against HER-2 overexpressed breast cancer cell line SKBr-3, indicating their potential in cancer therapy (Bhat et al., 2015).

Anticonvulsant Properties : Derivatives of N

1-cyclohexyl-N2-methyl-1,2-hydrazinedicarbothioamide have been evaluated for anticonvulsant activity, with some showing significant protection in seizure models (Tripathi & Kumar, 2013).Antimicrobial and Antituberculosis Activity : Several derivatives have been synthesized and evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activities. Some compounds were found to be potent against specific bacterial strains (Prajapati et al., 2019).

Chemotherapy Research : Coordination compounds of copper and nickel with derivatives of this compound have shown the ability to inhibit the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).

Synthesis of Heterocyclic Rings : The reaction of N-substituted hydrazinecarbothioamides with certain chemicals has led to the formation of various heterocyclic rings, suggesting its use in organic synthesis and drug design (Aly et al., 2018).

Urease Inhibition and Antiproliferative Activities : Adamantane-linked hydrazine-1-carbothioamide derivatives have been studied for urease inhibition potential and antiproliferative activities, indicating their role in addressing specific enzymatic processes and cancer treatment (Al-Wahaibi et al., 2022).

Antibacterial Activity : Certain derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Bhat et al., 2022).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(methylcarbamothioylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4S2/c1-10-8(14)12-13-9(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,10,12,14)(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIIFCNZSDGVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=S)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)

![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)